1-Ethyl-1H-benzoimidazol-5-ylamine

概要

説明

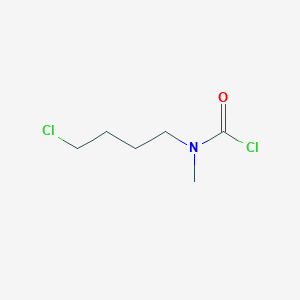

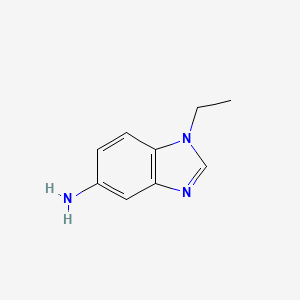

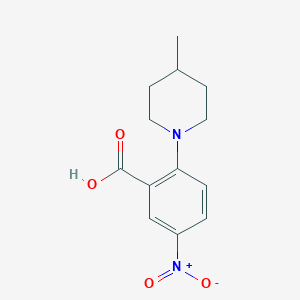

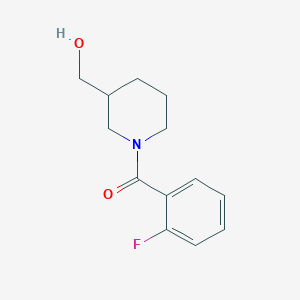

1-Ethyl-1H-benzoimidazol-5-ylamine is a chemical compound with the CAS Number: 62874-34-4 . It has a molecular weight of 161.21 . The linear formula for this compound is C9H11N3 .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-benzoimidazol-5-ylamine is represented by the SMILES stringCCn1cnc2cc(N)ccc12 . The InChI representation is 1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3 . Physical And Chemical Properties Analysis

1-Ethyl-1H-benzoimidazol-5-ylamine is a solid . The empirical formula (Hill Notation) is C9H11N3 .科学的研究の応用

Application in Cancer Research

- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been studied for their potential as anticancer agents. The structure of benzimidazole is similar to nucleotides found in the human body, making them a focus of research for new anticancer drugs .

- Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents . In this study, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

- Results or Outcomes: The study found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity. Conversely, the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at the 2-position of the benzimidazole ring decreased the inhibition ability of the synthesized benzimidazoles .

Application in Corrosion Inhibition

- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been mentioned in the literature as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Methods of Application or Experimental Procedures: The effectiveness of benzimidazole derivatives as corrosion inhibitors is generally tested by adding them in small amounts to a corrosive solution and observing the decrease in the rate of attack by the environment on metals .

- Results or Outcomes: Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Application in Pharmacology

- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

- Methods of Application or Experimental Procedures: Researchers have synthesized plenty of benzimidazole derivatives in the last decades, amidst a large share of these compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .

- Results or Outcomes: Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

Application in Antiparasitic Drugs

- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, have been used in the development of antiparasitic drugs . They have shown significant activity against various parasites, making them a focus of research for new antiparasitic drugs .

- Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups . In this study, a series of 2-(2-amino-5(6)-nitro-1H-benzoimidazol-1-yl)-N-arylacetamide analogues were prepared .

- Results or Outcomes: The study found that compound 370 was 7-fold more potent than the standard benznidazole against G. intestinalis with an IC50 of 3.95 µM, and compounds 370–371 showed 4-fold more activity .

Application in Organic Synthesis

- Summary of the Application: Benzimidazole derivatives, including 1-Ethyl-1H-benzoimidazol-5-ylamine, are used as intermediates in the synthesis of a wide range of organic compounds . They are particularly useful in the synthesis of heterocyclic compounds .

- Methods of Application or Experimental Procedures: The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups . In this study, ortho-phenylenediamines were reacted with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .

- Results or Outcomes: The study found that the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased anticancer activity .

Safety And Hazards

特性

IUPAC Name |

1-ethylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVESLFWSVWNBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363652 | |

| Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-benzoimidazol-5-ylamine | |

CAS RN |

62874-34-4 | |

| Record name | 1-Ethyl-1H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)